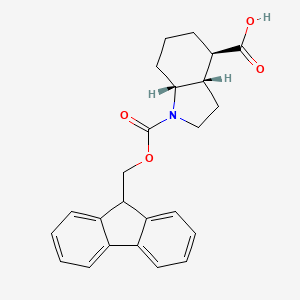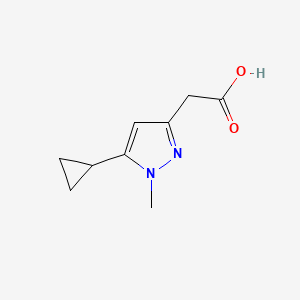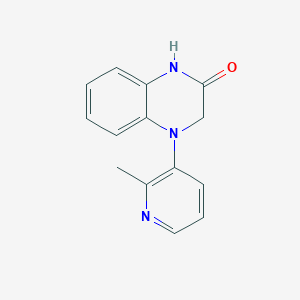
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, commonly known as TAK-659, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Triazole Derivatives' Biological Activities
Triazole derivatives, including compounds related to 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, have been extensively studied for their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumoral and antiviral properties. Research has underscored the significance of triazole derivatives in drug development due to their structural versatility and broad range of biological activities. The preparation of triazole derivatives involves considerations for green chemistry, energy savings, and sustainability, highlighting the need for efficient synthesis methods that address these modern challenges. The ongoing discovery of new diseases and resistant strains of bacteria and viruses necessitates the development of novel triazole derivatives for emerging health threats, particularly against resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Enhancements in Triazole Synthesis
Advancements in triazole synthesis, specifically through copper-catalyzed azide-alkyne cycloadditions (CuAAC), demonstrate the compound's potential in eco-friendly procedures. These advancements have led to the development of new, easily recoverable catalysts and methods that offer significant benefits, such as shorter reaction times and higher yields, compared to traditional synthesis methods. These eco-friendly synthesis approaches not only contribute to the pharmaceutical development of new drugs but also have implications for industrial applications, supporting the broader adoption of triazole compounds in various sectors (de Souza et al., 2019).
Applications in Organic Pollutant Treatment
The treatment of organic pollutants using redox mediators in conjunction with oxidoreductive enzymes highlights another application area for triazole derivatives. These compounds serve as essential elements in enhancing the degradation efficiency of recalcitrant pollutants in wastewater. The involvement of triazole derivatives in such enzymatic treatments underscores their utility in environmental remediation efforts, showcasing their versatility beyond pharmaceutical applications (Husain & Husain, 2007).
Contribution to Polymer Technology
Triazole derivatives play a crucial role in the development of proton-conducting polymeric membranes, particularly for fuel cell applications. The incorporation of triazole compounds into polymer matrices has been shown to enhance the membranes' thermal stability, mechanical strength, and ionic conductivity, especially under anhydrous conditions at elevated temperatures. This application demonstrates the compound's contribution to advancing polymer technology and its potential impact on the development of energy conversion devices (Prozorova & Pozdnyakov, 2023).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-10-7-15(8-11-20)21-12-9-18-19-21/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUWYRKJDNGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)




![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride](/img/structure/B2633237.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(diethylamino)propyl)oxalamide](/img/structure/B2633238.png)
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2633240.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)